1-Adamantaneacetonitrile

Vue d'ensemble

Description

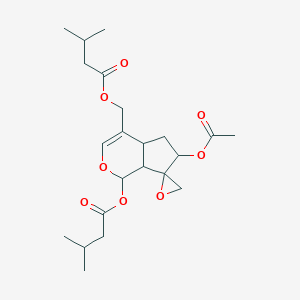

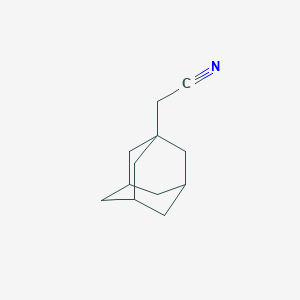

1-Adamantaneacetonitrile, a derivative of adamantane, is a compound that has been studied for its interactions with various chemical species and its reactivity under different conditions. The adamantane moiety is known for its stability and unique structure, which influences the properties and reactivity of its derivatives .

Synthesis Analysis

The synthesis of this compound derivatives has been explored through various reactions. For instance, this compound can be synthesized from 1-adamantanecarbonyl chloride through electrochemical reduction. This process involves a one-electron reduction to an acyl radical, which then accepts a hydrogen atom from the solvent to afford the aldehyde . Additionally, this compound reacts with alcohols and hydrogen chloride to give hydrochlorides of imino esters of 1-adamantanecarboxylic acid, which are more stable than their aliphatic counterparts .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives influences their reactivity and interactions. For example, the presence of electron-acceptor substituents in the adamantane nucleus affects the yield of aldehydes synthesized through the Stephen reaction . The structural effects also extend to the thermochemical properties of the compounds, as seen in the study of enthalpies of combustion, vapor pressures, and enthalpies of sublimation .

Chemical Reactions Analysis

This compound derivatives undergo various chemical reactions. The electrochemical reduction of 1-adamantanecarbonyl chloride in acetonitrile yields 1-adamantanecarboxaldehyde with high efficiency . In basic media, adamantan-2-one reacts with acetonitrile to give 2-adamantylideneacetonitrile, with dehydration favored by the elimination of steric strain . Moreover, the reactivity of this compound with alcohols and hydrogen chloride has been studied, leading to the formation of stable imino esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The interaction of acetonitrile and adamantane-carbonitrile with hydroxy groups of zeolites has been used as an IR spectroscopic probe to discriminate between external and internal surfaces of medium pore zeolites . The electrochemical properties of this compound derivatives have been characterized by cyclic voltammetry, demonstrating their reactivity in reduction reactions . The thermochemical properties, such as enthalpies of combustion and vapor pressures, have been measured to understand the energetic aspects of these compounds .

Applications De Recherche Scientifique

Anodic Oxidation of Substituted Adamantanes : Research has shown that anodic oxidation of adamantanes, including 1-Adamantaneacetonitrile derivatives, in acetonitrile produces charge-delocalised cation radicals. This process involves competition between deprotonation and fragmentation, influenced by the stability of the leaving carbocation (Edwards, Jones, & Mellor, 1977).

Ionic Recognition by Triaza Adamantane : A study investigated the interaction of 7-nitro-1,3,5-triaza adamantane with metal cations in nonaqueous media, including acetonitrile. This work provides insights into the thermodynamics of complexation and selective behavior of this ligand for environmentally relevant ions (de Namor et al., 2009).

Electrochemical Reduction to Aldehydes : Electrochemical reduction of 1-adamantanecarbonyl chloride in acetonitrile leads to 1-adamantanecarboxaldehyde with high yields. This demonstrates a potential pathway for synthesizing adamantane derivatives (Mubarak & Peters, 1995).

Oxidation to Polyols : One-stage catalytic oxidation of adamantane in acetonitrile results in the formation of tri-, tetra-, and penta-ols. This process uses environmentally friendly reagents and provides a method for producing highly symmetric compounds (Shchapin et al., 2021).

Resonance Raman Intensity Analysis : The study of 1-aza-adamantane-4-ylidenemalononitrile in acetonitrile solution through resonance Raman intensity analysis reveals insights into molecular structure changes upon charge transfer, highlighting the potential for studying adamantane derivatives in electronic applications (Lilichenko et al., 1998).

Photocatalyzed Oxidation : Photocatalyzed oxidation of adamantane in acetonitrile and butyronitrile solutions using TiO2 powders produces adamantanol and other derivatives, indicating potential applications in photocatalytic processes (Ohno, Mitsui, & Matsumura, 2003).

Safety and Hazards

Orientations Futures

The synthesis of unsaturated adamantane derivatives, including 1-Adamantaneacetonitrile, is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mécanisme D'action

Target of Action

1-Adamantaneacetonitrile is a derivative of adamantane, which is widely used in the design and synthesis of new drug delivery systems .

Mode of Action

For instance, amantadine, an adamantane derivative, has NMDA receptor antagonistic effects . The antiviral mechanism seems to be unrelated .

Biochemical Pathways

For example, amantadine influences the synthesis and release of dopamine, possibly inhibiting dopamine uptake .

Pharmacokinetics

The adamantane moiety is known to increase the lipophilicity of drugs, improving their pharmacological properties and enhancing their pharmacokinetics .

Result of Action

For instance, amantadine is used in the treatment of Parkinson’s disease and influenza A virus infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and salinity can affect the biodegradation of acetonitrile . .

Propriétés

IUPAC Name |

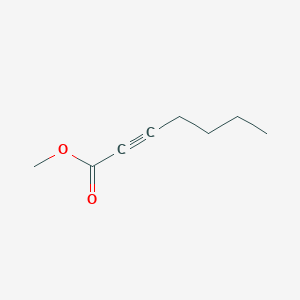

2-(1-adamantyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQVPXCZIRQITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167435 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16269-13-9 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)